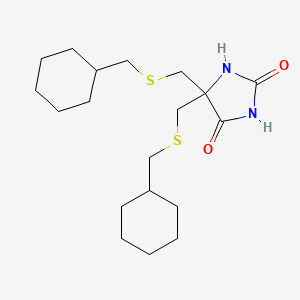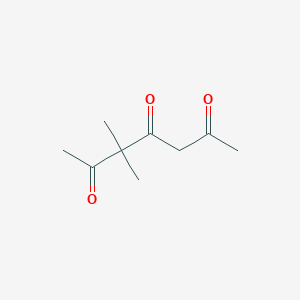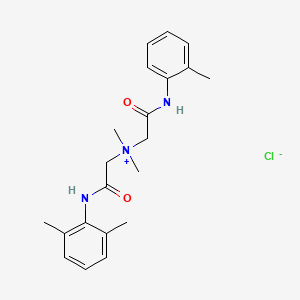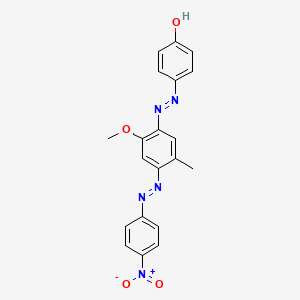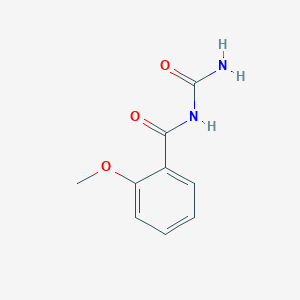
n-Carbamoyl-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(o-Methoxybenzoyl)urea is an organic compound characterized by the presence of a methoxy group attached to the benzoyl moiety, which is further linked to a urea group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (o-Methoxybenzoyl)urea typically involves the reaction of o-methoxybenzoic acid with urea under specific conditions. One common method includes the use of a catalyst-free environment where the reactants are heated together in an appropriate solvent. The reaction can be carried out in water, making it an environmentally friendly process .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of phosgene-free methods is also preferred to avoid the generation of toxic by-products .
Analyse Chemischer Reaktionen
Types of Reactions: (o-Methoxybenzoyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of o-methoxybenzoic acid derivatives.
Reduction: Formation of o-methoxybenzylamine derivatives.
Substitution: Formation of various substituted benzoylurea derivatives.
Wissenschaftliche Forschungsanwendungen
(o-Methoxybenzoyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (o-Methoxybenzoyl)urea involves its interaction with specific molecular targets, such as enzymes. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of certain bacteria that rely on urease activity for survival .
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarboxamide: Another urea derivative with similar inhibitory properties but different structural features.
Thiourea Derivatives: Compounds where the oxygen atom in urea is replaced by sulfur, offering different reactivity and biological activities.
Uniqueness: (o-Methoxybenzoyl)urea stands out due to its methoxy group, which imparts unique electronic and steric properties, enhancing its reactivity and specificity in various applications. Its ability to act as a urease inhibitor with high efficacy makes it particularly valuable in medicinal chemistry .
Eigenschaften
CAS-Nummer |
7150-27-8 |
|---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
N-carbamoyl-2-methoxybenzamide |
InChI |
InChI=1S/C9H10N2O3/c1-14-7-5-3-2-4-6(7)8(12)11-9(10)13/h2-5H,1H3,(H3,10,11,12,13) |
InChI-Schlüssel |
CMWRQZFSKJJRFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


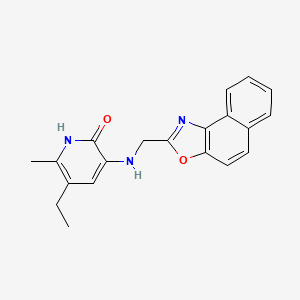
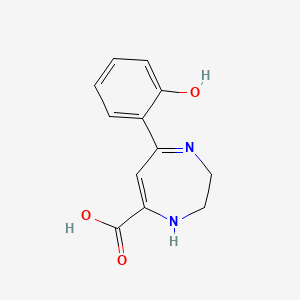
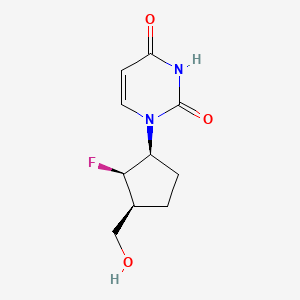

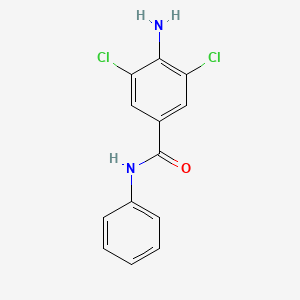
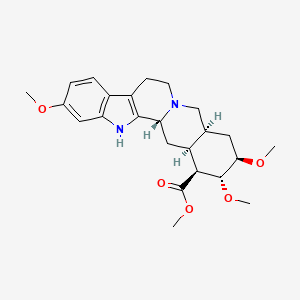

![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)


